molecular formula C21H22BrN3O2 B11146098 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11146098
M. Wt: 428.3 g/mol
InChI Key: GQNYNKRNYCJDGH-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety and a piperazine ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Ethanone Intermediate: The brominated indole is then reacted with an appropriate ethanone derivative under basic conditions to form the ethanone intermediate.

    Substitution with Piperazine: The ethanone intermediate is reacted with 1-(2-methoxyphenyl)piperazine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the ethanone moiety.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(5-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone may confer unique chemical and biological properties, such as increased reactivity and potential for specific biological interactions.

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H22BrN3O2/c1-27-20-5-3-2-4-19(20)23-10-12-24(13-11-23)21(26)15-25-9-8-16-14-17(22)6-7-18(16)25/h2-9,14H,10-13,15H2,1H3

InChI Key

GQNYNKRNYCJDGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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